molecular formula C7H14N2O2 B13348996 Methyl ((3-aminocyclobutyl)methyl)carbamate

Methyl ((3-aminocyclobutyl)methyl)carbamate

Cat. No.: B13348996
M. Wt: 158.20 g/mol
InChI Key: QCDQFPSPZTYFCY-UHFFFAOYSA-N
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Description

Methyl ((3-aminocyclobutyl)methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.

    Amination (Carboxylation) or Rearrangement: Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Industrial Production Methods: Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method is economical and exhibits broad functional group tolerance .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl ((3-aminocyclobutyl)methyl)carbamate can undergo oxidation reactions, typically involving the amino group.

    Reduction: The compound can also be reduced, particularly at the carbamate functional group.

    Substitution: Substitution reactions can occur at the amino group or the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Methyl ((3-aminocyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions .

Biology and Medicine: In biological and medical research, carbamates are often studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the development of pharmaceuticals .

Industry: In the industrial sector, carbamates are used as intermediates in the production of pesticides, herbicides, and fungicides. They are also used in the synthesis of polymers and other materials .

Mechanism of Action

The mechanism of action of methyl ((3-aminocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or irreversible inhibition .

Comparison with Similar Compounds

  • tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate
  • Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride

Comparison: Methyl ((3-aminocyclobutyl)methyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a carbamate functional group. This structure imparts distinct chemical and physical properties compared to other carbamates. For example, tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate has a tert-butyl group, which can affect its reactivity and solubility .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl N-[(3-aminocyclobutyl)methyl]carbamate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

QCDQFPSPZTYFCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CC(C1)N

Origin of Product

United States

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